molecular formula C12H15N3OS B2537638 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1226436-23-2

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2537638
CAS No.: 1226436-23-2
M. Wt: 249.33
InChI Key: VPNVMXSZMDKHRV-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound that features a pyrazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate thiophene derivative. One common method involves the use of a coupling reaction between 3,5-dimethyl-1H-pyrazole and thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
  • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
  • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-carboxamide

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is unique due to the presence of both a pyrazole and a thiophene ring, which imparts distinct electronic and steric properties. This combination can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and materials science .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-9-7-10(2)15(14-9)5-4-13-12(16)11-3-6-17-8-11/h3,6-8H,4-5H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNVMXSZMDKHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CSC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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